molecular formula C11H18N2O B7516737 3-Methyl-5-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole

3-Methyl-5-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole

Cat. No. B7516737
M. Wt: 194.27 g/mol
InChI Key: OHZQMYKXUKUHGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-5-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole, also known as MP-10, is a novel psychoactive substance that has gained attention in recent years due to its potential as a research tool in the field of neuroscience. MP-10 has been shown to have a high affinity for the dopamine transporter, making it a useful tool for studying the role of dopamine in the brain.

Mechanism of Action

The mechanism of action of 3-Methyl-5-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole involves its high affinity for the dopamine transporter. 3-Methyl-5-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole selectively blocks dopamine uptake, leading to an increase in the concentration of dopamine in the synapse. This increase in dopamine concentration can lead to changes in behavior, cognition, and addiction.
Biochemical and Physiological Effects:
3-Methyl-5-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole has been shown to have a number of biochemical and physiological effects. In animal studies, 3-Methyl-5-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole has been shown to increase locomotor activity, induce hyperthermia, and produce rewarding effects. 3-Methyl-5-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole has also been shown to increase the release of dopamine in the brain, leading to an increase in dopamine concentration in the synapse.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Methyl-5-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole in lab experiments is its high affinity for the dopamine transporter. This allows researchers to selectively block dopamine uptake and study the role of dopamine in the brain. However, there are also limitations to using 3-Methyl-5-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole in lab experiments. 3-Methyl-5-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole has been shown to have a number of side effects, including hyperthermia and cardiovascular effects. Additionally, 3-Methyl-5-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole has a short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are a number of future directions for research on 3-Methyl-5-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole. One area of research is the development of new compounds that have a higher affinity for the dopamine transporter and fewer side effects. Another area of research is the study of the long-term effects of 3-Methyl-5-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole on behavior, cognition, and addiction. Additionally, 3-Methyl-5-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole could be used to study the role of dopamine in a variety of neurological disorders, including Parkinson's disease and schizophrenia. Overall, 3-Methyl-5-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole has the potential to be a valuable tool for studying the role of dopamine in the brain and for developing new treatments for neurological disorders.

Synthesis Methods

The synthesis of 3-Methyl-5-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole involves the reaction of 2-methylpiperidine with 3-methyl-5-formyl-1,2-oxazole in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography. This method has been described in detail in the literature and has been used to produce 3-Methyl-5-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole for research purposes.

Scientific Research Applications

3-Methyl-5-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole has been used in a variety of scientific research applications, particularly in the field of neuroscience. One of the main uses of 3-Methyl-5-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole is in the study of the dopamine transporter. 3-Methyl-5-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole has a high affinity for the dopamine transporter and can be used to selectively block dopamine uptake, allowing researchers to study the role of dopamine in the brain. 3-Methyl-5-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole has also been used to study the effects of dopamine on behavior, cognition, and addiction.

properties

IUPAC Name

3-methyl-5-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-9-7-11(14-12-9)8-13-6-4-3-5-10(13)2/h7,10H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZQMYKXUKUHGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=CC(=NO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.